[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol
CAS No.: 1823817-52-2
VCID: VC11669263
Molecular Formula: C15H15BrO2
Molecular Weight: 307.18 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol - 1823817-52-2](/images/structure/VC11669263.png)
Description |
[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol is a chemical compound with the CAS number 1823817-52-2. It is a derivative of phenol, featuring a benzyloxy group, a bromine atom, and a methyl group attached to the phenyl ring, along with a methanol group. This compound is of interest in organic synthesis due to its unique structure and potential applications in pharmaceuticals and materials science. Synthesis and ApplicationsWhile specific synthesis methods for [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol are not widely detailed in available literature, compounds of this nature are generally synthesized through a series of reactions involving the protection of the phenol group with a benzyloxy group, followed by bromination and methylation steps. This compound may be used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where such functional groups are common. Safety and HandlingSafety information for [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol includes:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1823817-52-2 | ||||||||
Product Name | [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol | ||||||||
Molecular Formula | C15H15BrO2 | ||||||||
Molecular Weight | 307.18 g/mol | ||||||||
IUPAC Name | (5-bromo-4-methyl-2-phenylmethoxyphenyl)methanol | ||||||||
Standard InChI | InChI=1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 | ||||||||
Standard InChIKey | IUVSMUQEJOIPDF-UHFFFAOYSA-N | ||||||||
SMILES | CC1=CC(=C(C=C1Br)CO)OCC2=CC=CC=C2 | ||||||||
Canonical SMILES | CC1=CC(=C(C=C1Br)CO)OCC2=CC=CC=C2 | ||||||||
PubChem Compound | 130091031 | ||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume